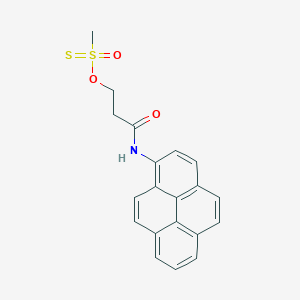

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

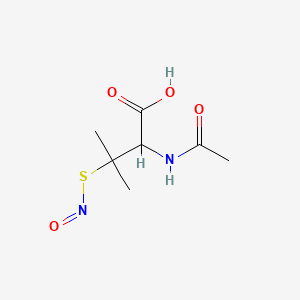

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, also known as PYMT, is a thiol-based molecule that has been studied for its potential applications in biochemistry, physiology, and other scientific research. PYMT is a unique molecule due to its ability to form covalent bonds with other molecules, which makes it useful in a variety of research applications.

Scientific Research Applications

Intramolecular Charge Transfer in Pyrene Derivatives : Pyrene derivatives exhibit excited-state intramolecular charge transfer (ESICT) dynamics, influenced by solvent-dependent intramolecular hydrogen bonding interactions (Pereira & Gehlen, 2006).

Activity in Methyl Coenzyme M Reductase System : Methanethiosulfonate analogues have been investigated for their activity in the methyl coenzyme M reductase system, with some analogues showing potential as inhibitors (Gunsalus, Romesser, & Wolfe, 1978).

Catalytic Activity in Ethylene Polymerization : Pyrene-tagged iron complexes have shown high activity in ethylene polymerization, suggesting the utility of pyrene derivatives in catalytic processes (Zhang et al., 2014).

Role in Ion Translocation Pathways : Methanethiosulfonate reagents have been used to investigate the structural requirements of transmembrane segments in ion translocation pathways (Zhu et al., 2009).

Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives have been synthesized and studied for their potential as broadband nonlinear optical materials (Wu et al., 2017).

Synthesis of H-Shaped Copolymers : Pyrene derivatives have been used in the synthesis of H-shaped copolymers, demonstrating the versatility of these compounds in polymer chemistry (Liu & Pan, 2005).

Fluorescence in Pyrene Derivatives : Pyrene derivatives have been studied for their fluorescent properties, with applications in dye synthesis and electronic devices (Rihn et al., 2012).

Electrostatic Measurements Using Methanethiosulfonate Spin Labels : Methanethiosulfonate spin labels have been utilized for electrostatic measurements at biological interfaces, providing insights into membrane protein systems (Voinov et al., 2017).

Properties

IUPAC Name |

3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S2/c1-26(23,25)24-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVHFLXHVKCPFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)